Dimethyl 5-aminoisophthalate hydrochloride
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Overview
Description
Dimethyl 5-aminoisophthalate hydrochloride is an organic compound with the chemical formula C10H11NO4·HCl. It is a derivative of isophthalic acid and is characterized by the presence of an amino group at the 5-position and two ester groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-aminoisophthalate hydrochloride can be synthesized through several methods. One common route involves the nitration of dimethyl isophthalate to produce dimethyl 5-nitroisophthalate, followed by reduction to yield dimethyl 5-aminoisophthalate. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-aminoisophthalate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isophthalates and their derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Dimethyl 5-aminoisophthalate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-aminoisophthalate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group, which alters its chemical properties and applications.
Uniqueness
Dimethyl 5-aminoisophthalate hydrochloride is unique due to the presence of both amino and ester groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to industrial chemicals .
Biological Activity
Dimethyl 5-aminoisophthalate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of its biological properties, including synthesis, mechanism of action, and potential therapeutic applications.
Dimethyl 5-aminoisophthalate can be synthesized through various chemical reactions, typically involving the reaction of isophthalic acid derivatives with amines. The compound is characterized by its amine functional group, which plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H12N2O4·HCl |
Molecular Weight | 260.68 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Inhibition of Histone Deacetylases (HDACs)
This compound has been shown to exhibit potent inhibitory activity against HDACs, particularly HDAC8. In studies, it was demonstrated that this compound can inhibit HDAC8 with an IC50 value as low as 17 nM, indicating a strong affinity for the enzyme. HDACs are critical in regulating gene expression and are implicated in various cancers and neurodegenerative diseases.
- Mechanism of Action : The inhibition occurs through the binding of the compound to the active site of HDACs, preventing the deacetylation of histones and leading to an increase in acetylated histones. This alteration can result in changes to gene expression patterns that may suppress tumor growth or promote neuroprotection.
Neuroprotective Effects
In addition to its HDAC inhibitory properties, this compound has shown potential neuroprotective effects. Research indicates that compounds within this class can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Neuroblastoma : A study investigated the effects of dimethyl 5-aminoisophthalate on neuroblastoma cell lines. The results indicated that treatment led to a significant reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent against this form of cancer.
- HDAC Inhibition in Leukemia : Another study focused on the use of this compound in leukemia models. The findings revealed that the compound effectively inhibited cell growth and induced differentiation in leukemic cells, highlighting its therapeutic potential.
Research Findings
Recent research has expanded on the understanding of dimethyl 5-aminoisophthalate's biological activities:
- Antiproliferative Activity : Compounds similar to dimethyl 5-aminoisophthalate have been noted for their antiproliferative effects at micromolar concentrations across various cancer cell lines.
- Selectivity for HDAC Isoforms : The selectivity for different HDAC isoforms is crucial for minimizing side effects while maximizing therapeutic efficacy. Studies suggest that modifications to the compound can enhance selectivity towards specific HDAC isoforms.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
dimethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6;/h3-5H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSMTARJGEBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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